molecular formula C5H3BrNNaO2S B13130887 Sodium 6-bromopyridine-3-sulfinate

Sodium 6-bromopyridine-3-sulfinate

Cat. No.: B13130887
M. Wt: 244.04 g/mol
InChI Key: GWELDIAFLOVXRZ-UHFFFAOYSA-M
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Description

Sodium 6-bromopyridine-3-sulfinate is an organosulfur compound that features a bromine atom at the 6th position and a sulfinic acid group at the 3rd position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-bromopyridine-3-sulfinate typically involves the sulfonylation of 6-bromopyridine. One common method includes the reaction of 6-bromopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is subsequently neutralized to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-bromopyridine-3-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction to form the corresponding sulfide using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: 6-substituted pyridine derivatives.

    Oxidation: Sodium 6-bromopyridine-3-sulfonate.

    Reduction: 6-bromopyridine-3-sulfide.

Scientific Research Applications

Sodium 6-bromopyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 6-bromopyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with a wide range of molecular targets. The bromine atom can also facilitate substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Sodium pyridine-3-sulfinate: Lacks the bromine atom, resulting in different reactivity and applications.

    Sodium 6-chloropyridine-3-sulfinate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    Sodium 6-fluoropyridine-3-sulfinate:

Uniqueness: Sodium 6-bromopyridine-3-sulfinate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H3BrNNaO2S

Molecular Weight

244.04 g/mol

IUPAC Name

sodium;6-bromopyridine-3-sulfinate

InChI

InChI=1S/C5H4BrNO2S.Na/c6-5-2-1-4(3-7-5)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

GWELDIAFLOVXRZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)[O-])Br.[Na+]

Origin of Product

United States

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